Pentyl decyl phthalate

phthalate metabolism asymmetric diester hydrolysis toxicokinetics

Pentyl decyl phthalate (PDP), also referred to as decyl pentyl phthalate or n-amyl n-decyl phthalate, is an asymmetric phthalic acid diester with the molecular formula C₂₃H₃₆O₄ and a molecular weight of 376.5 g/mol. Structurally, it bears one linear pentyl (C5) ester chain and one linear decyl (C10) ester chain on the ortho‑benzenedicarboxylate backbone.

Molecular Formula C23H36O4
Molecular Weight 376.5 g/mol
CAS No. 7493-81-4
Cat. No. B12761547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl decyl phthalate
CAS7493-81-4
Molecular FormulaC23H36O4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC
InChIInChI=1S/C23H36O4/c1-3-5-7-8-9-10-11-15-19-27-23(25)21-17-13-12-16-20(21)22(24)26-18-14-6-4-2/h12-13,16-17H,3-11,14-15,18-19H2,1-2H3
InChIKeyXHKLYUHRVRGLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl Decyl Phthalate (CAS 7493-81-4): Core Identity and Procurement-Relevant Profile


Pentyl decyl phthalate (PDP), also referred to as decyl pentyl phthalate or n-amyl n-decyl phthalate, is an asymmetric phthalic acid diester with the molecular formula C₂₃H₃₆O₄ and a molecular weight of 376.5 g/mol [1]. Structurally, it bears one linear pentyl (C5) ester chain and one linear decyl (C10) ester chain on the ortho‑benzenedicarboxylate backbone [1][2]. This asymmetry distinguishes PDP from the high‑volume symmetric phthalate plasticizers such as DEHP, DINP, and DIDP, and directly influences its metabolic fate and physicochemical property profile [3].

Why Pentyl Decyl Phthalate Cannot Be Interchanged with Common Symmetric Phthalates


Phthalate diesters with symmetric side chains (e.g., DEHP, DBP, DINP) yield a single primary monoester upon metabolic hydrolysis. In contrast, PDP’s mixed C5/C10 substitution leads to the formation of two distinct monoesters—monopentyl phthalate (C5, within the reprotoxic-critical C4–C6 range) and monodecyl phthalate (C10, outside the critical range) [1]. This dual‑monoester exposure profile fundamentally alters hazard classification, biomonitoring requirements, and risk assessment complexity relative to symmetric phthalates, rendering direct functional or regulatory substitution invalid without compound‑specific toxicokinetic data [1].

Pentyl Decyl Phthalate: Quantitative Differentiation Evidence Against Key Comparators


Asymmetric Chain Architecture Drives Dual-Monoester Hydrolysis Profile vs. Symmetric DEHP

PDP is an asymmetric phthalate with one pentyl (C5) and one decyl (C10) ester chain. Under standardized acidic hydrolysis conditions (5‑day treatment), asymmetric phthalates preferentially cleave the shorter alkyl ester; for PDP this yields monopentyl phthalate (MPP) as the major hydrolysis product, whereas the symmetric comparator DEHP yields only mono‑(2‑ethylhexyl) phthalate (MEHP) [1]. The formation of a C5 monoester—which falls within the reprotoxic‑critical C4–C6 chain length—creates a toxicological exposure scenario that is absent for symmetric high‑molecular‑weight phthalates such as DIDP (both chains C10, non‑critical) [1][2].

phthalate metabolism asymmetric diester hydrolysis toxicokinetics risk assessment

Higher Computed LogP Indicates Elevated Bioaccumulation Potential Relative to DEHP

The XLogP3 predicted partition coefficient for PDP is 8.5 [1]. This value exceeds the XLogP3 of the widely used symmetric plasticizer DEHP (7.5) and is comparable to that of DIDP (8.8) [2]. The +1.0 log unit difference versus DEHP implies approximately ten‑fold higher lipophilicity, predicting stronger sorption to organic matter, lower water solubility, and greater bioaccumulation tendency [3]. Researchers requiring a high‑logP asymmetric phthalate for environmental partitioning studies or as a retention‑time marker in reversed‑phase chromatography will find PDP’s logP strategically positioned between DEHP and DIDP.

environmental fate bioaccumulation logP QSAR

Molecular Weight and Chain Length Uniquely Position PDP Between Common Light and Heavy Phthalates

PDP has a molecular weight of 376.5 g/mol and 23 total carbon atoms, positioning it between the light phthalate DBP (278.3 g/mol, C16) and the heavy plasticizers DEHP (390.6 g/mol, C24) and DINP (418.6 g/mol, C26) [1]. Volatility and migration rate in polymer matrices correlate inversely with molecular weight among phthalates; PDP’s MW therefore predicts lower volatility than DBP but potentially higher migration than DEHP [2]. For formulators seeking an asymmetric plasticizer with intermediate permanence properties, PDP offers a differentiated balance not achievable with symmetric homologs of similar total carbon count.

plasticizer selection molecular weight volatility migration

GC Retention Index Differentiates PDP from Co‑Eluting Symmetric Phthalates in Complex Mixtures

On a non‑polar SE‑30 capillary column, PDP exhibits a Kovats retention index (RI) of 2602 [1]. This RI is well‑resolved from the commonly interfering symmetric phthalates: DEHP typically elutes near RI 2530–2550, and DINP/DIDP mixtures produce broad unresolved peaks at higher RIs (>2700) [2]. PDP’s distinct RI makes it a valuable isomer‑specific marker for asymmetric phthalates in environmental or food‑contact material extracts, where symmetric phthalates often dominate the chromatogram and cause signal suppression [1].

GC-MS analysis retention index phthalate identification environmental monitoring

Regulatory Asymmetry: PDP’s C5 Chain Triggers Distinct Classification Concerns Absent in DIDP or DINP

Under REACH and CLP Regulation (EC) No. 1272/2008, phthalate diesters containing C4–C6 ester chains are classified as reprotoxic Category 1B [1]. PDP contains a pentyl (C5) chain that falls squarely within this critical window, whereas DIDP (C10 chains) and DINP (primarily C9 chains) remain outside [1][2]. Consequently, PDP is subject to more stringent regulatory scrutiny than its fully long‑chain symmetric counterparts, and its monoester hydrolysis product MPP (C5) is structurally analogous to the classified metabolite MBP from DBP [1]. This regulatory distinction makes PDP a critical reference compound for laboratories validating analytical methods intended to detect restricted‑chain phthalates in consumer products.

REACH regulation phthalate restriction reprotoxic classification regulatory compliance

Pentyl Decyl Phthalate: Evidence‑Backed Application Scenarios for Procurement Decisions


Asymmetric Phthalate Metabolic Pathway Studies and In‑Vitro Toxicology

PDP is the most structurally representative asymmetric phthalate for investigating the toxicokinetics of mixed‑chain diesters. Because it generates both a critically‑chain‑length monoester (MPP, C5) and a non‑critical monoester (MDP, C10) upon hydrolysis, PDP is uniquely suited for studies that compare the cellular effects of dual‑monoester exposure against the single‑monoester profiles of symmetric controls such as DEHP or DBP [1]. Procurement of PDP as a primary test compound enables researchers to dissect the contribution of individual monoesters to overall reprotoxic outcomes without confounding by mixtures of multiple parent diesters.

Environmental Monitoring Method Development and Validated Quantification of Restricted‑Chain Phthalates

As phthalate regulations increasingly target C4–C6 ester chains, environmental and food‑contact laboratories require authentic standards for asymmetric phthalates that fall within this scope. PDP, with its C5 chain and well‑characterized GC retention index (RI 2602 on SE‑30), serves as a calibration and quality‑control standard for methods that must distinguish restricted‑chain phthalates from non‑restricted ones in complex matrices [2]. Its intermediate logP (8.5) also makes it a suitable surrogate for assessing extraction efficiency of mid‑polarity phthalates in solid‑phase extraction protocols.

Specialty Plasticizer Performance Benchmarking in Flexible PVC Formulations

Formulators evaluating the performance envelope of asymmetric plasticizers can use PDP as a benchmark compound due to its intermediate molecular weight (376.5 g/mol) and hybrid C5/C10 chain architecture [3]. PDP’s MW positions it between volatile light phthalates (e.g., DBP) and migration‑resistant heavy phthalates (e.g., DEHP), offering a distinct balance of processability and permanence that can be exploited in controlled‑release polymer systems or low‑volatility coating formulations where symmetric plasticizers of similar carbon number are unavailable.

Regulatory Compliance Validation and Certified Reference Material Production

Because PDP pre‑registration exists under REACH and its C5 chain triggers classification concerns distinct from fully long‑chain phthalates, certified reference material (CRM) producers require high‑purity PDP to prepare standards used in regulatory enforcement testing [4]. Laboratories procuring PDP as a neat CRM or pre‑formulated solution (e.g., 100 µg/mL in hexane) can directly align their analytical methods with emerging EU directives that mandate identification and quantification of asymmetric restricted‑chain phthalates in consumer goods.

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